N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: A Technical Whitepaper on Structural Properties, Synthesis, and Applications
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: A Technical Whitepaper on Structural Properties, Synthesis, and Applications
Executive Summary
Benzothiazole derivatives represent a privileged class of scaffolds in modern medicinal chemistry and materials science. Among these, N-(6-chloro-1,3-benzothiazol-2-yl)acetamide (CAS: 16628-24-3) stands out as a highly versatile intermediate and active pharmaceutical ingredient (API) precursor[1]. By integrating a lipophilic benzothiazole core, a metabolically stabilizing halogen, and an interactive acetamide linkage, this molecule offers a precise balance of physicochemical properties optimized for target engagement.
This whitepaper provides an in-depth technical analysis of its structural characteristics, a self-validating synthetic protocol, and its applications in advanced drug discovery, specifically in the development of cannabinoid receptor (CB2) ligands and Epidermal Growth Factor Receptor (EGFR) inhibitors[2][3].
Chemical Structure and Physicochemical Profiling
The pharmacological utility of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide is directly dictated by its tripartite structural design.
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The Benzothiazole Core: Provides a rigid, planar, and lipophilic surface ideal for π−π stacking interactions within hydrophobic protein pockets.
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The 6-Chloro Substituent: Acts as an electron-withdrawing group that modulates the pKa of the ring system. Crucially, the chlorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the 6-position and enables halogen bonding with target active sites.
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The 2-Acetamide Linkage: Replaces the basic exocyclic amine of the precursor with a neutral amide. This introduces critical hydrogen-bond donor (NH) and acceptor (C=O) vectors while modulating the overall topological polar surface area (TPSA).
Figure 1: Structural deconstruction and Structure-Activity Relationship (SAR) components.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the compound, which are critical for predicting its pharmacokinetic behavior (e.g., Lipinski's Rule of Five compliance)[1][4].
| Property | Value | Clinical/Chemical Significance |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | Standardized nomenclature |
| CAS Number | 16628-24-3 | Unique chemical registry identifier |
| Molecular Formula | C9H7ClN2OS | Defines atomic composition |
| Molecular Weight | 226.68 g/mol | < 500 Da; highly favorable for oral bioavailability |
| Exact Mass | 225.9967 Da | Crucial for High-Resolution Mass Spectrometry (HRMS) |
| Predicted XLogP3 | ~2.5 | Optimal lipophilicity for membrane permeability |
| H-Bond Donors | 1 (Amide NH) | Limits desolvation penalty during target binding |
| H-Bond Acceptors | 3 (C=O, Thiazole N, Thiazole S) | Facilitates interaction with kinase hinge regions |
| TPSA | 70.2 Ų | Excellent for cellular penetration (< 140 Ų) |
Mechanistic Synthesis and Causality
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide is achieved via the nucleophilic acyl substitution of 2-amino-6-chlorobenzothiazole using an acetylating agent (acetic anhydride or acetyl chloride) in the presence of a catalytic base such as pyridine[3][5].
Mechanistic Rationale
The exocyclic amine of 2-amino-6-chlorobenzothiazole is relatively electron-deficient due to the electron-withdrawing nature of the adjacent thiazole ring and the 6-chloro substituent. To overcome this low nucleophilicity, pyridine is employed not just as an acid scavenger, but as a nucleophilic catalyst. Pyridine attacks the acetylating agent to form a highly electrophilic N-acetylpyridinium intermediate . The benzothiazole amine then readily attacks this activated complex, transferring the acetyl group and expelling pyridine to drive the reaction forward[5].
Figure 2: Mechanistic workflow of the pyridine-catalyzed nucleophilic acyl substitution.
Self-Validating Experimental Protocol
To ensure high scientific integrity, the following protocol is designed as a self-validating system . Every step includes the physical or chemical causality behind the action, ensuring researchers can troubleshoot and verify success in real-time.
Step 1: Reagent Preparation and Activation
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Action: Dissolve 10.0 mmol of 2-amino-6-chlorobenzothiazole in 15 mL of anhydrous pyridine in a flame-dried round-bottom flask under an inert argon atmosphere.
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Causality: Anhydrous conditions are mandatory. Moisture will prematurely hydrolyze the acetic anhydride into acetic acid, destroying the electrophile and drastically reducing the yield.
Step 2: Electrophilic Addition
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Action: Cool the flask to 0 °C using an ice-water bath. Add 12.0 mmol (1.2 equivalents) of acetic anhydride dropwise over 10 minutes.
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Causality: The formation of the N-acetylpyridinium complex and subsequent acetylation is highly exothermic. The ice bath prevents thermal degradation and suppresses the formation of di-acetylated byproducts.
Step 3: Real-Time Reaction Monitoring (Self-Validation)
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Action: Stir the reaction at room temperature for 2 hours. Monitor progression via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent.
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Causality: The starting amine possesses a free NH2 group, making it highly polar (strong interaction with silica, lower Rf ). The acetylated product masks this polarity, increasing lipophilicity. A successful reaction is visually validated when the low- Rf starting material spot completely disappears, replaced by a distinct, higher- Rf product spot under UV light (254 nm).
Step 4: Quenching and Precipitation
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Action: Pour the reaction mixture slowly into 100 mL of vigorously stirred crushed ice-water. Filter the resulting precipitate under a vacuum and wash with cold water (3 x 20 mL).
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Causality: This step exploits solubility differentials. The target acetamide (LogP ~2.5) is highly hydrophobic and completely insoluble in water, forcing it to crash out of solution. Conversely, the pyridine, unreacted acetic anhydride, and acetic acid byproducts are highly water-soluble and are efficiently washed away in the filtrate.
Step 5: Purification via Recrystallization
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Action: Recrystallize the crude solid from hot absolute ethanol.
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Causality: Ethanol is a polar protic solvent with a steep solubility curve for benzothiazoles. The product dissolves completely at reflux (~78 °C) but crystallizes rapidly upon cooling to 4 °C, leaving trace organic impurities trapped in the mother liquor.
Analytical Signatures for Structural Validation
Post-synthesis, the chemical identity of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide must be confirmed using orthogonal analytical techniques:
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Fourier-Transform Infrared Spectroscopy (FT-IR): The disappearance of the primary amine doublet (~3400 and ~3300 cm⁻¹) and the appearance of a sharp secondary amide N-H stretch (~3250 cm⁻¹) alongside a strong Amide I carbonyl (C=O) stretch at ~1680 cm⁻¹ confirms successful acetylation[6].
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Proton Nuclear Magnetic Resonance (1H NMR, DMSO-d6): A distinct singlet integrating to 3 protons at ~2.2 ppm confirms the presence of the acetyl methyl group ( −CH3 ). A broad singlet integrating to 1 proton at >12.0 ppm confirms the amide −NH , which is highly deshielded by the adjacent carbonyl and thiazole ring.
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Mass Spectrometry (LC-MS): The spectrum will show a molecular ion peak [M+H]+ at m/z 227.0. Crucially, a characteristic M+2 peak at m/z 229.0 with an intensity ratio of ~3:1 will validate the presence of the single 35Cl / 37Cl isotope[3].
Biological Significance and Industrial Applications
The N-(6-chloro-1,3-benzothiazol-2-yl)acetamide scaffold is not merely a synthetic endpoint; it is a critical building block in advanced drug discovery.
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Cannabinoid Receptor (CB2) Ligands: Research has demonstrated that functionalized benzothiazoles act as potent, selective modulators of the CB2 receptor. The 6-chloro substitution enhances binding affinity within the lipophilic transmembrane pockets of the receptor, making this compound a direct precursor for synthesizing novel immunomodulatory and analgesic agents[3].
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EGFR Tyrosine Kinase Inhibitors: In oncology, the benzothiazole core mimics the adenine ring of ATP. Derivatives synthesized from 2-amino-6-chlorobenzothiazole have shown potent cytotoxicity against triple-negative breast cancer (MCF-7) by competitively binding to the Epidermal Growth Factor Receptor (EGFR) active site, often outperforming standard therapeutics like erlotinib in in vitro assays[2].
References
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NextSDS. (n.d.). N-(6-chloro-1,3-benzothiazol-2-yl)acetamide - Chemical Substance Information. Retrieved from[Link]
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PubChem. (n.d.). N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide | C9H7ClN2OS. National Center for Biotechnology Information. Retrieved from[Link]
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RSC Advances. (2024). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Royal Society of Chemistry. Retrieved from[Link]
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PubMed Central (PMC). (2018). Cholesterol as a modulator of cannabinoid receptor CB2 signaling. National Institutes of Health. Retrieved from[Link]
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ResearchGate. (2024). Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. Retrieved from[Link]
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